1-(4-(5-氯-2-甲基苯基)哌嗪-1-基)-3-(4-异丙基-3-甲基苯氧基)丙醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

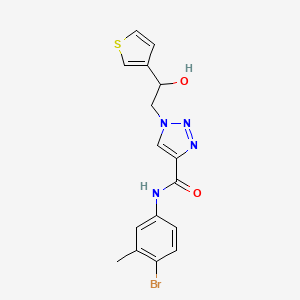

The compound "1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride" is a complex organic molecule that likely exhibits pharmacological properties due to the presence of a piperazine ring, a common feature in many drugs. The molecule consists of a piperazine core substituted with various functional groups that could influence its physical, chemical, and biological characteristics.

Synthesis Analysis

The synthesis of piperazine derivatives is well-documented in the literature. For instance, the preparation of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Similarly, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride is achieved through acetylation protection of ferulic acid, reaction with piperazine, and subsequent deacetylation . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and MS . These methods provide detailed information about the functional groups present and the overall molecular framework. The compound of interest would likely exhibit characteristic peaks in these spectra corresponding to its chloro, methyl, isopropyl, and phenoxy groups, as well as the piperazine ring and hydroxyl functionalities.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to their reactive sites. The piperazine nitrogen atoms can act as nucleophiles, while substituents on the aromatic rings can undergo electrophilic substitution reactions. The hydroxyl group in the compound may also be involved in reactions such as esterification or etherification . The specific reactivity of the compound would depend on the electronic and steric effects of the substituents.

Physical and Chemical Properties Analysis

The physicochemical properties of piperazine derivatives, such as melting point, solubility, surface activity, and acid-base characteristics, are influenced by their chemical structure . The compound "1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride" would have its unique set of properties that could be estimated using techniques like thin-layer chromatography, stalagmometric method, and UV/VIS spectrophotometry. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent .

科学研究应用

合成和药理评价

Kumar等人(2017年)的研究涉及设计、合成和药理评价新型1-{[3-(呋喃-2-基)-5-苯基-4,5-二氢-1,2-噁唑-4-基]甲基}-4-甲基哌嗪衍生物。这些化合物被研究用于抗抑郁和抗焦虑活性,突显了哌嗪衍生物在新药物开发中的潜在用途 (Kumar et al., 2017)。

合成和表征

Marvanová等人(2016年)描述了新型3-(4-芳基哌嗪基)-2-羟基丙基4-丙氧基苯甲酸酯及其盐酸盐的合成和表征,作为潜在的双重降压药。这项研究展示了哌嗪衍生物的化学合成和表征如何导致发现具有特定治疗应用的新药物 (Marvanová等人,2016年)。

抗肿瘤活性

Hakobyan等人(2020年)专注于合成和评价基于哌嗪的三级氨基醇及其二盐酸盐的抗肿瘤活性。该研究旨在了解这些化合物如何影响肿瘤DNA甲基化,表明哌嗪衍生物在癌症研究和潜在治疗中的作用 (Hakobyan et al., 2020)。

属性

IUPAC Name |

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN2O2.ClH/c1-17(2)23-8-7-22(13-19(23)4)29-16-21(28)15-26-9-11-27(12-10-26)24-14-20(25)6-5-18(24)3;/h5-8,13-14,17,21,28H,9-12,15-16H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKJCJOAGSFBJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC(=C(C=C3)C(C)C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)

![2-(6-Oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2499853.png)

![[Benzotriazol-1-yl(phenyl)methyl]-trimethylsilane](/img/structure/B2499855.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2499857.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2499864.png)

![2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2499866.png)